molecular formula C12H14N2O4 B1455186 Methyl (4-nitrophenyl)-L-prolinate CAS No. 122092-19-7

Methyl (4-nitrophenyl)-L-prolinate

Cat. No. B1455186
M. Wt: 250.25 g/mol
InChI Key: IHUGHLAIFLPIPC-NSHDSACASA-N
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Patent
US08486962B2

Procedure details

A solution of 1-(4-nitro-phenyl)-pyrrolidine-2-carboxylic acid methyl ester (0.55 g, 2.2 mmol) in methanol (15 ml) was hydrogenated over 10% Pd—C (50 mg) at 30 psi until no further gas uptake was observed. The reaction mixture was then filtered over celite and the filtrate evaporated to yield 1-(4-amino-phenyl)-pyrrolidine-2-carboxylic acid methyl ester (0.35 g, 72%).
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:9][CH2:8][CH2:7][N:6]1[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=1)=[O:4]>CO.[Pd]>[CH3:1][O:2][C:3]([CH:5]1[CH2:9][CH2:8][CH2:7][N:6]1[C:10]1[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
COC(=O)C1N(CCC1)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered over celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1N(CCC1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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